![molecular formula C10H10ClNOS B1590432 (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one CAS No. 78587-59-4](/img/structure/B1590432.png)
(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
Overview
Description
(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one is a compound with a molecular formula of C8H7ClN2OS. It is an organosulfur compound that belongs to the class of thiazolidinones. It is a white crystalline solid with a melting point of 120-122°C. This compound has been studied extensively for its potential applications in medicine and research.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized using various techniques, including the click chemistry approach for creating (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate (Güiza et al., 2020). This method involves 1,3-dipolar cycloaddition reactions.
Structural Analysis : X-ray powder diffraction studies have been used to determine the crystalline structure of related compounds, confirming their orthorhombic system and space group properties (Güiza et al., 2020).
Biological Activities
Antimicrobial Properties : Various derivatives of thiazolidin-4-ones, including those with a 4-chlorophenyl group, have demonstrated significant antimicrobial activity. This includes action against both bacterial and fungal strains, suggesting their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).
Anticancer Activity : Some thiazolidin-4-one derivatives have shown promise in anticancer therapy. They have been evaluated for their in vitro anticancer and antiangiogenic effects, particularly against transplantable mouse tumors (Chandrappa et al., 2010). These compounds may inhibit tumor growth and angiogenesis.
Antioxidant Effects : Certain derivatives have been identified to possess antioxidant properties. This includes compounds with modifications at the C5 position of 4-arylimino-thiazolidin-2-ones, demonstrating significant scavenging effects on radicals (Chulovska et al., 2020).
Pharmaceutical Potential
Aldose Reductase Inhibition : Derivatives of thiazolidin-4-one, including those with a 4-chlorophenyl component, have been studied for their inhibitory effects on aldose reductase. This enzyme is a target for the treatment of diabetic complications, suggesting the potential pharmaceutical application of these compounds (Ali et al., 2012).
Enantiomeric Separation and Stability : Research into the enantiomeric separation of axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones has provided insights into the stereochemistry and stability of these compounds, which is crucial for pharmaceutical applications (Erol & Dogan, 2007).
properties
IUPAC Name |
(4R,5R)-5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)/t6-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCDQNZFHKSICG-MUWHJKNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](SC(=O)N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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